3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-9-3-5-12-11-15(7-8-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSERMLUIPOSZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Povarov Reaction in Microreactor Systems
A Chinese patent (CN105541851A) describes a high-efficiency approach using a microreactor to perform the Povarov reaction, a [4+2] cycloaddition between aryl aldehydes, arylamines, and dienophiles. For example, benzaldehyde and aniline undergo condensation in tetrahydrofuran (THF) at 60°C to form an aryl imine intermediate. This intermediate then reacts with 2,3-dihydrofuran in the presence of trityl tetrafluoroborate as a Lewis acid catalyst, yielding tetrahydroquinoline derivatives with up to 89% yield. The microreactor’s continuous-flow design enhances heat and mass transfer, reducing reaction times to minutes rather than hours.
Key Reaction Conditions :
| Component | Role | Concentration | Temperature | Residence Time |
|---|---|---|---|---|
| Benzaldehyde | Aryl aldehyde | 55 mmol | 60°C | 4 min |
| Aniline | Arylamine | 55 mmol | 60°C | 4 min |
| 2,3-Dihydrofuran | Dienophile | 82.5 mmol | 25°C | 2 min |
| Trityl tetrafluoroborate | Lewis acid catalyst | 0.25 mmol | 25°C | 2 min |
This method’s cis/trans selectivity (63:37) highlights the stereochemical challenges inherent in tetrahydroquinoline synthesis.
One-Step Cyclization with Nucleophilic Reagents
A European patent (EP0385271B1) discloses a one-step process for tetrahydroquinoline formation under ambient conditions. Aniline derivatives react with alkyl aldehydes and nucleophilic reagents (e.g., alkylthiols or phosphonium salts) to directly introduce functional groups at the 4-position of the tetrahydroquinoline ring. For instance, an aniline salt treated with methanesulfonyl chloride and propionaldehyde in dichloromethane at 25°C yields 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline-6-amine within 2 hours. This method avoids intermediate isolation, streamlining the synthesis.
The introduction of the methanesulfonyl group at the 1-position of the tetrahydroquinoline core is critical for conferring steric and electronic properties to the final compound.
Sulfonylation with Methanesulfonyl Chloride
The amine group at the 1-position of the tetrahydroquinoline intermediate reacts with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. Aprotic solvents like dichloromethane or THF are preferred to minimize hydrolysis. The reaction typically proceeds at 0–5°C to suppress side reactions, achieving >90% conversion.
Representative Procedure :
- Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) in anhydrous dichloromethane.
- Add triethylamine (12 mmol) and cool to 0°C.
- Slowly add methanesulfonyl chloride (12 mmol) via syringe.
- Stir for 2 hours at 0°C, then warm to room temperature.
- Quench with water, extract with dichloromethane, and purify via column chromatography.
Benzamide Formation via Acylation
The final step involves coupling 3-chlorobenzoic acid to the sulfonylated tetrahydroquinoline amine.
Carbodiimide-Mediated Coupling
Acyl chlorides or activated esters of 3-chlorobenzoic acid react with the amine under Schotten-Baumann conditions. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid.
Optimized Protocol :
- Activate 3-chlorobenzoic acid (10 mmol) with EDC (12 mmol) and HOBt (10 mmol) in dimethylformamide (DMF) at 0°C.
- Add 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) and stir at room temperature for 12 hours.
- Extract with ethyl acetate, wash with brine, and purify via recrystallization.
This method affords the target compound in 75–85% yield, with purity >98% confirmed by HPLC.
Alternative Synthetic Routes
Nitro Reduction and Sequential Functionalization
A Chinese patent (CN101357905B) outlines a nitro-to-amine reduction strategy for quinazoline derivatives, which can be adapted for tetrahydroquinolines. For example:
Solid-Phase Synthesis
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Substituent Position on the Benzamide Ring
2-Chloro Isomer (BF37380) The compound 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (BF37380, C₁₇H₁₇ClN₂O₃S, MW 364.85) differs only in the position of the chlorine atom on the benzamide ring (2- vs. 3-chloro) . This positional isomerism may lead to distinct steric and electronic effects. For example, the 3-chloro configuration could allow for better alignment with target binding pockets due to reduced steric hindrance compared to the 2-position.
Variation in Sulfonyl Substituents
4-Fluorophenylsulfonyl Analog The compound 3-chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide (C₂₂H₁₈ClFN₂O₃S, MW 444.91) replaces the methanesulfonyl group with a bulkier 4-fluorophenylsulfonyl moiety . The increased molecular weight (444.91 vs. 364.85) may reduce solubility but improve target affinity through π-π interactions.
Modifications to the Tetrahydroquinoline Ring
2-Oxo-1-Propyl Derivative (F740-0212) The compound 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (F740-0212, C₁₉H₁₉ClN₂O₂, MW 342.83) introduces a 2-oxo group and a propyl chain on the tetrahydroquinoline ring . These modifications may alter pharmacokinetic properties, such as membrane permeability or metabolic clearance.
Metal Complex Derivatives
Nickel and Copper Complexes
3-Chloro-N-(dialkylcarbamothioyl)benzamide derivatives form coordination complexes with nickel and copper. For example, the nickel complex bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II) (C₂₄H₂₈Cl₂N₄NiO₂S₂, MW 598.23) adopts a distorted square planar geometry, with coordination via sulfur and oxygen atoms . While structurally distinct from the target compound, these complexes highlight the versatility of benzamide derivatives in materials science, particularly in catalysis or supramolecular chemistry.
Comparative Data Table
Biological Activity
3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H17ClN2O4S
- Molecular Weight : 392.096 g/mol
- CAS Number : 946226-43-3
The compound features a chloro group, a methanesulfonyl moiety, and a tetrahydroquinoline ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of enzymes linked to inflammatory pathways.
- Receptor Modulation : Interaction with receptors that mediate cellular responses to stimuli.
Biological Activity and Therapeutic Potential
Research has indicated several promising biological activities associated with this compound:
Anti-Cancer Activity
Studies have shown that compounds similar to this one exhibit significant anti-cancer properties. For instance:
- Cytotoxicity : The compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentrations for inducing cell death.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin) | HeLa | 6–7 |
| 3-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin) | MCF-7 | 49–82 |
The observed cytotoxic effects are associated with the induction of apoptosis through caspase activation pathways .
Anti-inflammatory Properties
The compound has been explored for its potential anti-inflammatory effects. It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Apoptosis Induction : A study demonstrated that similar compounds increased the early apoptotic population in HeLa cells and elevated the percentage of cells in the sub-G1 phase of the cell cycle. This suggests that these compounds can effectively trigger programmed cell death in cancer cells .
- Metabolic Stability : Research on metabolic stability indicated that these compounds undergo oxidation in human liver microsomes. The half-life values suggest that they may be metabolized into more active forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
